
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate is an organic compound known for its unique structure and reactivity. It contains a tert-butylperoxy group, which is a common feature in organic peroxides, making it a valuable compound in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate typically involves the reaction of methyl 4-methylpent-2-ynoate with tert-butyl hydroperoxide. This reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Under specific conditions, the compound can be reduced to form different products.
Substitution: The compound can undergo substitution reactions, where the tert-butylperoxy group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield radical intermediates, while reduction reactions can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate has several scientific research applications:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and radical-mediated biological processes.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
Wirkmechanismus
The mechanism of action of Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate primarily involves the generation of radicals through the homolysis of the peroxide bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide with similar radical-generating properties.
tert-Butyl hydroperoxide: A simpler peroxide used in similar oxidation reactions.
Methyl tert-butyl ether: While not a peroxide, it shares the tert-butyl group and is used in various industrial applications
Uniqueness
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate is unique due to its combination of a tert-butylperoxy group and an alkyne moiety. This structure provides distinct reactivity and makes it valuable in specific chemical and industrial processes .
Eigenschaften
CAS-Nummer |
143391-09-7 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
methyl 4-tert-butylperoxy-4-methylpent-2-ynoate |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)14-15-11(4,5)8-7-9(12)13-6/h1-6H3 |
InChI-Schlüssel |
FTIWHIQNNCWWFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(C)(C)C#CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


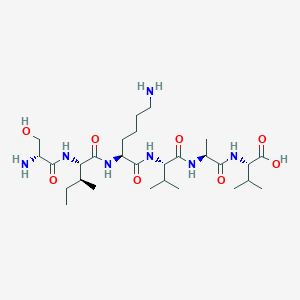
![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)

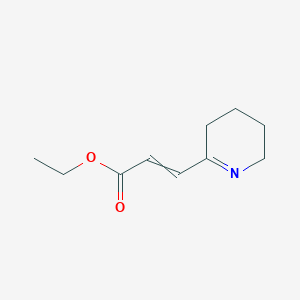

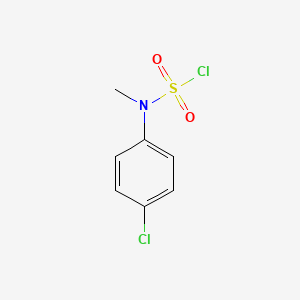
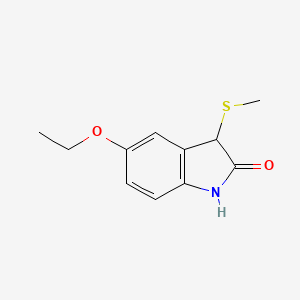
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
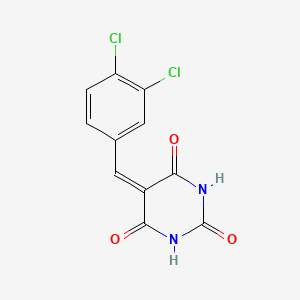
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)

